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Compound of Interest

Compound Name: Demethylwedelolactone

Cat. No.: B190455 Get Quote

Disclaimer: Scientific literature with in-depth quantitative data and detailed experimental

protocols specifically for the in vitro anti-cancer properties of Demethylwedelolactone is

limited. The majority of available research focuses on the closely related compound,

Wedelolactone. This guide summarizes the available information on Demethylwedelolactone
and leverages the more extensive data on Wedelolactone as a close structural analog.

Researchers should consider that while structurally similar, the biological activities of these two

compounds may not be identical.

Introduction
Demethylwedelolactone is a natural coumestan, a type of organic compound, found in plants

such as Eclipta alba and Wedelia calendulacea. It is structurally similar to Wedelolactone,

differing by a single methyl group. Both compounds have been investigated for a variety of

pharmacological activities, including anti-inflammatory, anti-hepatotoxic, and anti-cancer

properties. This technical guide focuses on the in vitro anti-cancer effects of

Demethylwedelolactone, with comparative data from Wedelolactone where specific

information is unavailable. The primary mechanisms of action explored include the induction of

apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways.

Cytotoxicity and IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in

inhibiting a specific biological or biochemical function. In this context, it represents the

concentration of the compound required to inhibit the growth of cancer cells by 50%. While
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specific IC50 values for Demethylwedelolactone are not widely reported, data for

Wedelolactone across various cancer cell lines are available.

Table 1: IC50 Values of Wedelolactone in Various Cancer Cell Lines

Cancer Cell Line Cancer Type IC50 (µM) Reference

LNCaP Prostate Cancer ~8-12 [1]

PC3 Prostate Cancer ~8-12 [1]

DU145 Prostate Cancer ~8-12 [1]

MDA-MB-231 Breast Cancer 27.8 [2]

MDA-MB-468 Breast Cancer 12.78 [2]

T47D Breast Cancer 19.45 [2]

Note: The IC50 values can vary depending on the assay conditions, such as incubation time

and cell density.

Mechanisms of Anti-Cancer Action
Demethylwedelolactone and Wedelolactone exert their anti-cancer effects through multiple

mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle

arrest.

Apoptosis is a critical process for eliminating cancerous cells. Wedelolactone has been shown

to induce caspase-dependent apoptosis in prostate cancer cells.[1] This process involves the

activation of a cascade of caspase enzymes that ultimately lead to cell death. Key findings

indicate that this is dependent on the activation of c-Jun N-terminal Kinase (JNK) and caspase-

3.[1]

Table 2: Quantitative Apoptosis Data for Wedelolactone
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Cell Line Treatment Observation Reference

LNCaP Wedelolactone

Dose-dependent

increase in caspase-3

activity.

[2]

LNCaP
Wedelolactone +

Caspase-3 inhibitor

Significant prevention

of apoptosis.
[2]

LNCaP Wedelolactone
Rapid and strong

activation of JNK.
[3]

LNCaP
Wedelolactone + JNK

inhibitor

Blockage of apoptosis

induction.
[3]

By disrupting the normal progression of the cell cycle, anti-cancer agents can prevent cancer

cells from dividing and proliferating. While specific quantitative data for

Demethylwedelolactone-induced cell cycle arrest is scarce, related compounds have been

shown to induce arrest at different phases of the cell cycle. For instance, a derivative of a

similar natural product, Demethylzeylasteral, was found to cause cell cycle arrest at the S

phase in melanoma cells.[4]

Modulation of Signaling Pathways
Demethylwedelolactone and Wedelolactone have been shown to interfere with several

signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is

often constitutively active in many cancers, promoting tumor growth and survival.

Wedelolactone has been suggested to down-regulate c-Myc via inhibition of STAT3-mediated

transcription.
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Demethylwedelolactone's putative inhibition of the STAT3 pathway.

Nuclear Factor-kappa B (NF-κB) is another transcription factor that plays a key role in

inflammation and cancer by promoting cell survival and proliferation. Wedelolactone has been

shown to inhibit the NF-κB pathway by preventing the phosphorylation and degradation of its
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inhibitor, IκBα.[5] This action blocks the translocation of NF-κB to the nucleus, thereby inhibiting

the expression of its target genes.
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Inhibition of the NF-κB signaling pathway.

The Transforming Growth Factor-beta (TGF-β) signaling pathway has a dual role in cancer.

While it can suppress tumors in the early stages, it can promote metastasis in advanced

stages. Wedelolactone has been found to suppress breast cancer growth and metastasis by

regulating the TGF-β1/Smad signaling pathway.[6] It inhibits the phosphorylation of Smad2/3,

which are key mediators of TGF-β signaling.
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Modulation of the TGF-β/Smad signaling pathway.

Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the in vitro anti-

cancer properties of compounds like Demethylwedelolactone. These should be optimized for

specific cell lines and experimental conditions.
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This assay measures the metabolic activity of cells as an indicator of cell viability.

Seed cells in
96-well plate Incubate (24h) Treat with

Demethylwedelolactone Incubate (24-72h) Add MTT reagent Incubate (2-4h) Add solubilization
solution (e.g., DMSO)

Read absorbance
(570 nm)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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